Benzyl 4-(methoxymethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and methoxymethyl groups under controlled conditions. One common method involves the use of benzyl chloride and methoxymethyl chloride as reagents, with a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, but with optimized processes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce various substituted piperidines .
Scientific Research Applications
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of piperidine-based enzyme inhibitors.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methylenepiperidine-1-carboxylate: Similar in structure but with a methylene group instead of a methoxymethyl group.
4-Bromo-N-Z-piperidine: Contains a bromine atom and is used in different synthetic applications.
Uniqueness
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other piperidine derivatives may not be as effective .
Properties
IUPAC Name |
benzyl 4-(methoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-11-14-7-9-16(10-8-14)15(17)19-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVTSHUPBOQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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